molecular formula C20H17Br2NO3 B12727757 (6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone CAS No. 122438-09-9

(6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone

Cat. No.: B12727757
CAS No.: 122438-09-9
M. Wt: 479.2 g/mol
InChI Key: RWDXMWPLZCFGKB-UHFFFAOYSA-N
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Description

(6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a morpholine ring, and a benzopyran core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone typically involves multi-step organic reactions. One common method includes the bromination of a benzopyran derivative, followed by the introduction of a morpholine ring through nucleophilic substitution. The final step involves the addition of a phenylmethanone group to complete the synthesis. Reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromo-2-(4-morpholin-4-yl-phenyl)-quinoline
  • 4-Morpholin-4-yl-2-phenyl-quinoline, di-hydrobromide
  • 2-(4-Chloro-phenyl)-4-morpholin-4-yl-quinoline

Uniqueness

(6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone is unique due to its specific combination of bromine atoms, morpholine ring, and benzopyran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous for specific scientific studies.

Properties

CAS No.

122438-09-9

Molecular Formula

C20H17Br2NO3

Molecular Weight

479.2 g/mol

IUPAC Name

(6,8-dibromo-2-morpholin-4-yl-2H-chromen-3-yl)-phenylmethanone

InChI

InChI=1S/C20H17Br2NO3/c21-15-10-14-11-16(18(24)13-4-2-1-3-5-13)20(23-6-8-25-9-7-23)26-19(14)17(22)12-15/h1-5,10-12,20H,6-9H2

InChI Key

RWDXMWPLZCFGKB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)C(=O)C4=CC=CC=C4

Origin of Product

United States

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